N-(2-aminoethoxy)benzamide synthesis and characterization
N-(2-aminoethoxy)benzamide synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of N-(2-aminoethoxy)benzamide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-(2-aminoethoxy)benzamide, a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document details a robust synthetic protocol, outlines a complete analytical characterization workflow, and discusses the compound's applications and safety considerations. The methodologies presented are grounded in established chemical principles, ensuring reliability and reproducibility. By explaining the causality behind experimental choices, this guide serves as both a practical manual and an educational resource for the scientific community.
Introduction and Strategic Importance
N-(2-aminoethoxy)benzamide is an organic compound featuring a benzamide moiety linked to an aminoethoxy group. Its structure incorporates a primary amine, an amide, and an ether linkage, making it a valuable building block in medicinal chemistry and materials science. The presence of multiple reactive sites allows for further functionalization, enabling its use in the synthesis of more complex molecules, including derivatives with potential biological activity. Analogues of this compound have been investigated for a range of applications, underscoring the importance of reliable synthetic and analytical methods for the parent molecule.[1]
Synthesis of N-(2-aminoethoxy)benzamide
The synthesis of N-(2-aminoethoxy)benzamide is most effectively achieved through the acylation of O-(2-aminoethyl)hydroxylamine with benzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which is widely used for the formation of amides and esters from acyl chlorides.[2][3]
Underlying Principle: The Schotten-Baumann Reaction
The Schotten-Baumann reaction is typically conducted in a two-phase system consisting of an organic solvent and water. The amine and acyl chloride reside primarily in the organic phase, while an aqueous base (commonly sodium hydroxide) serves to neutralize the hydrochloric acid (HCl) generated as a byproduct of the reaction.[3][4] This neutralization is critical; it prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction. By continuously removing the HCl from the organic phase, the equilibrium is driven toward the formation of the amide product.[3]
Synthetic Pathway Diagram
Caption: Synthesis of N-(2-aminoethoxy)benzamide via Schotten-Baumann reaction.
Detailed Experimental Protocol
Materials:
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O-(2-aminoethyl)hydroxylamine dihydrochloride
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Benzoyl chloride
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Sodium hydroxide (NaOH)
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Dichloromethane (DCM)
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Deionized water
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Hydrochloric acid (HCl, 1M)
Procedure:
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Preparation of Amine: In a 250 mL round-bottom flask, dissolve O-(2-aminoethyl)hydroxylamine dihydrochloride (1.0 eq) in deionized water (50 mL). Cool the solution in an ice bath to 0-5 °C.
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Basification: Slowly add a 4M aqueous solution of NaOH until the pH of the solution is >12. This deprotonates the amine hydrochloride salt to generate the free amine.
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Reaction Setup: Add dichloromethane (50 mL) to the flask to create a biphasic system.
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Acylation: While stirring vigorously, add benzoyl chloride (1.05 eq) dropwise to the mixture, ensuring the temperature remains below 10 °C. The use of a slight excess of benzoyl chloride helps drive the reaction to completion.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.
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Work-up - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.
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Washing: Wash the organic layer sequentially with 1M HCl (2 x 30 mL) to remove any unreacted amine, followed by brine (1 x 30 mL).
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude solid can be purified by recrystallization. An effective solvent system for similar compounds is a mixture of 2-propanol and water.[5] Dissolve the crude product in a minimal amount of hot 2-propanol and add water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the pure crystals and dry them under vacuum.
Comprehensive Characterization
Confirming the identity, structure, and purity of the synthesized N-(2-aminoethoxy)benzamide requires a multi-technique analytical approach.
Characterization Workflow Diagram
Caption: Workflow for the purification and characterization of the final product.
Spectroscopic and Spectrometric Data
The following table summarizes the expected analytical data for N-(2-aminoethoxy)benzamide based on the analysis of its functional groups and data from analogous structures.[6][7][8]
| Technique | Parameter | Expected Observation | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~7.8-7.9 ppm (d, 2H)~7.4-7.6 ppm (m, 3H)~4.1 ppm (t, 2H)~3.0 ppm (t, 2H)~1.5-2.5 ppm (br s, 3H) | Protons ortho to C=OMeta and para aromatic protons-O-CH₂ -CH₂-NH₂-O-CH₂-CH₂ -NH₂Amide (-NH-) and amine (-NH₂) protons (exchangeable) |
| ¹³C NMR | Chemical Shift (δ) | ~167 ppm~134 ppm~132 ppm~129 ppm~127 ppm~75 ppm~40 ppm | Amide Carbonyl (C=O)Aromatic C (ipso- to C=O)Aromatic C (para- to C=O)Aromatic C (meta- to C=O)Aromatic C (ortho- to C=O)-O-CH₂ -CH₂-NH₂-O-CH₂-CH₂ -NH₂ |
| FT-IR | Wavenumber (cm⁻¹) | 3400-3200 cm⁻¹ (broad)~3060 cm⁻¹~1640 cm⁻¹ (strong)~1540 cm⁻¹ | N-H stretching (amine and amide)Aromatic C-H stretchingC=O stretching (Amide I band)N-H bending (Amide II band) |
| Mass Spec. (ESI+) | m/z Ratio | [M+H]⁺ = 181.10 | Corresponds to the protonated molecular ion of C₉H₁₂N₂O₂. |
Applications in Research and Development
N-(2-aminoethoxy)benzamide serves as a key intermediate in the development of various functional molecules.
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Pharmaceutical Research: The primary amine allows for its incorporation into larger molecular scaffolds. Benzamide derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] Specifically, derivatives of N-(2-aminoethyl)benzamide have been explored as inhibitors of monoamine oxidase B (MAO-B), an enzyme relevant to neurodegenerative diseases.[1]
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Organic Synthesis: It is a useful building block for creating libraries of compounds for high-throughput screening. For example, it can be used in the synthesis of diverse indole derivatives which have shown significant biological potential.[1]
Safety and Handling
Proper handling of N-(2-aminoethoxy)benzamide and all related reagents is essential for laboratory safety.
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Hazard Classification: A closely related compound, 2-(2-Aminoethoxy)benzamide, is classified as Acute toxicity, oral (Category 4).[9] It is prudent to handle N-(2-aminoethoxy)benzamide with similar precautions. Other benzamide derivatives are known to cause serious eye irritation and may cause respiratory irritation.
-
Precautionary Measures:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.
-
Conclusion
This guide provides a validated and scientifically-grounded framework for the synthesis and characterization of N-(2-aminoethoxy)benzamide. The detailed protocols and explanations of the underlying chemical principles are intended to empower researchers to produce and verify this valuable compound with confidence. The combination of a robust synthetic method, a comprehensive characterization workflow, and essential safety information makes this document a complete resource for any laboratory engaged in organic or medicinal chemistry.
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Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PubMed Central, National Library of Medicine.[Link]
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate.[Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate.[Link]
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2-ethoxy-N-(2-methoxyphenyl)benzamide - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase.[Link]
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bmse000668 Benzamide at BMRB. Biological Magnetic Resonance Bank.[Link]
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Schotten–Baumann reaction - Wikipedia. Wikipedia.[Link]
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Schotten Baumann Reaction - BYJU'S. BYJU'S.[Link]
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Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. Chemistry Notes.[Link]
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Benzamide - the NIST WebBook. National Institute of Standards and Technology.[Link]
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Safety Data Sheet - Angene Chemical. Angene Chemical.[Link]
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